2-(1-Phenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpropyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a phenylpropyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 2-(1-phenylpropyl)pyrrolidine belongs, interact with a variety of biological targets, including enzymes, receptors, ion channels, and endogenous ligands .
Mode of Action
The mode of action of pyrrolidine alkaloids often involves binding to target proteins, leading to changes in their function . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that this compound may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidines and their derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrrolidine derivative .
Cellular Effects
Pyrrolidine derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Research on similar pyrrolidine derivatives suggests that these compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Research on similar pyrrolidine derivatives suggests that these compounds may exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Research on similar pyrrolidine derivatives suggests that these compounds may exhibit dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Research on similar pyrrolidine derivatives suggests that these compounds may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Research on similar pyrrolidine derivatives suggests that these compounds may interact with various transporters or binding proteins, potentially affecting their localization or accumulation within cells .
Subcellular Localization
Research on similar pyrrolidine derivatives suggests that these compounds may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 1-phenylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylpropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving the use of automated systems to control temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylpropyl group to a more saturated form.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the phenylpropyl group.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(1-Phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique structural properties are leveraged to create effective products.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the phenylpropyl group.
1-Phenylpropylamine: Similar structure but without the pyrrolidine ring.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
Uniqueness
2-(1-Phenylpropyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylpropyl group, which imparts distinct chemical and biological properties. This combination allows for enhanced interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(1-Phenylpropyl)pyrrolidine, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a phenylpropyl group, which influences its interaction with various biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of neuropharmacology and drug development.
- Chemical Formula : C13H17N
- Molecular Weight : 203.28 g/mol
- CAS Number : 383127-54-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may influence the dopaminergic and serotonergic pathways, which are critical in regulating mood, reward, and addiction behaviors.
Key Mechanisms:
- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown affinity for DAT, suggesting potential use in treating disorders such as ADHD and substance abuse .
- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on recent studies:
Case Studies
-
Dopaminergic Effects :
A study investigated the effects of this compound on dopamine release in rodent models. The findings suggested that the compound significantly increased dopamine levels in the striatum, indicating potential for treating dopamine-related disorders . -
Serotonergic Modulation :
Another research effort focused on the compound's interaction with serotonin receptors. Results indicated that it could enhance serotonin signaling, which may help alleviate symptoms of depression and anxiety . -
Neuroprotection Against Toxicity :
In vitro studies demonstrated that this compound could protect neuronal cells from damage induced by neurotoxic agents such as MPP+. This suggests a potential role in developing treatments for neurodegenerative diseases .
Safety Profile
While promising, the safety profile of this compound requires careful evaluation. Preliminary studies indicate low toxicity at therapeutic doses; however, further research is necessary to establish long-term safety and potential side effects.
Properties
IUPAC Name |
2-(1-phenylpropyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOICDQKSFEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.